5-ethyl-N-[1-(oxolan-2-yl)ethyl]thiophene-3-carboxamide
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Overview
Description
5-ethyl-N-[1-(oxolan-2-yl)ethyl]thiophene-3-carboxamide is a heterocyclic compound that contains a thiophene ring, which is a five-membered ring with one sulfur atom.
Preparation Methods
The synthesis of 5-ethyl-N-[1-(oxolan-2-yl)ethyl]thiophene-3-carboxamide typically involves the following steps:
Formation of the thiophene ring: This can be achieved through various methods, such as the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.
Introduction of the ethyl group: This can be done through alkylation reactions using ethyl halides.
Attachment of the oxolan-2-yl group: This step involves the reaction of the thiophene derivative with oxirane or its derivatives under acidic or basic conditions.
Formation of the carboxamide group: This can be achieved through the reaction of the thiophene derivative with an amine in the presence of a coupling agent like EDCI or DCC.
Chemical Reactions Analysis
5-ethyl-N-[1-(oxolan-2-yl)ethyl]thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiol derivatives using reducing agents like lithium aluminum hydride.
Scientific Research Applications
5-ethyl-N-[1-(oxolan-2-yl)ethyl]thiophene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It has potential as a lead compound for the development of new drugs due to its biological activities, such as anti-inflammatory, anti-cancer, and antimicrobial properties.
Material Science: The compound can be used in the development of organic semiconductors and conductive polymers.
Biology: It can be used as a probe to study biological processes involving thiophene derivatives.
Mechanism of Action
The mechanism of action of 5-ethyl-N-[1-(oxolan-2-yl)ethyl]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory or cancer pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
5-ethyl-N-[1-(oxolan-2-yl)ethyl]thiophene-3-carboxamide can be compared with other thiophene derivatives, such as:
Tipepidine: Used as an antitussive agent.
Tioconazole: An antifungal agent.
Dorzolamide: Used in the treatment of glaucoma.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties .
Properties
IUPAC Name |
5-ethyl-N-[1-(oxolan-2-yl)ethyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-3-11-7-10(8-17-11)13(15)14-9(2)12-5-4-6-16-12/h7-9,12H,3-6H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFQWVNXFLVADC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C(=O)NC(C)C2CCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>38 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49816709 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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